molecular formula C6H3BrClN3 B11876696 6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine

6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11876696
M. Wt: 232.46 g/mol
InChI Key: SKYHMAWMWQOOBA-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction is carried out under specific conditions to ensure the formation of the desired heterocyclic system . Another method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide, followed by protection of the NH group with para-methoxybenzyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the halogen atoms.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, some derivatives of pyrazolo[3,4-b]pyridine have been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . The compound can bind to the active site of these enzymes, blocking their activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

6-bromo-3-chloro-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11)

InChI Key

SKYHMAWMWQOOBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NNC(=C21)Cl)Br

Origin of Product

United States

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